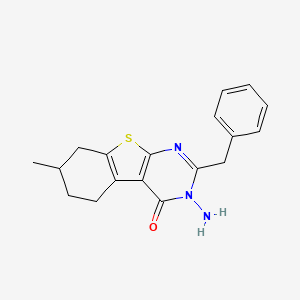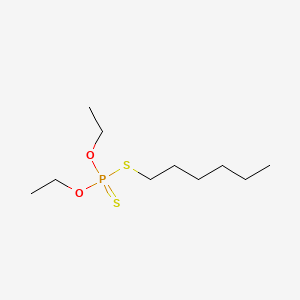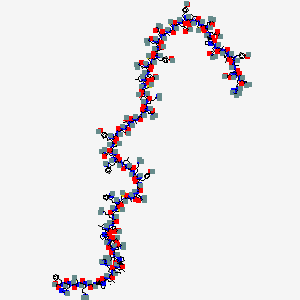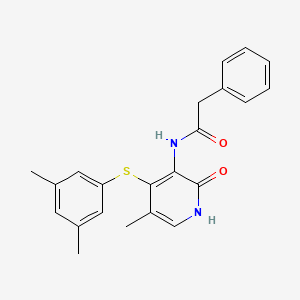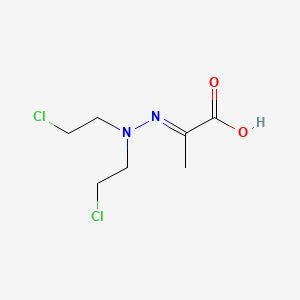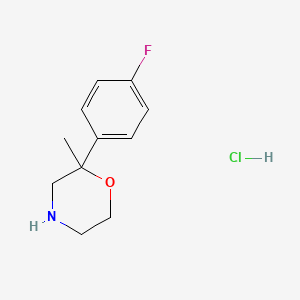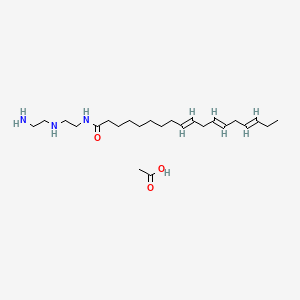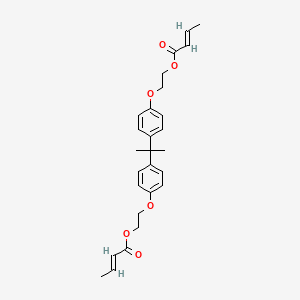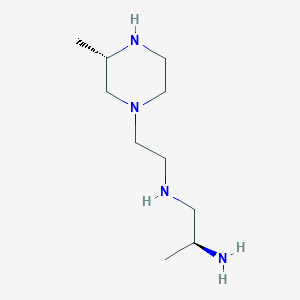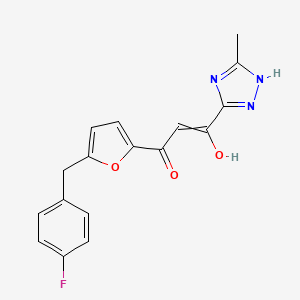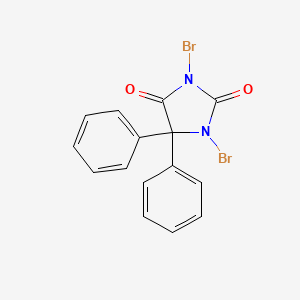
2,2',3,3'-Tetrabromodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’-Tetrabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family, which are a group of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical structure of 2,2’,3,3’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with four bromine atoms attached to the phenyl rings at the 2, 2’, 3, and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,3,3’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through techniques such as recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, typically using reducing agents such as zero-valent zinc in the presence of ascorbic acid.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Debromination: Zero-valent zinc and ascorbic acid in a methanol-water solvent system at a pH of 4.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed:
Debromination: Lower-brominated diphenyl ethers and diphenyl ether.
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Scientific Research Applications
2,2’,3,3’-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of brominated flame retardants.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.
Material Science: Used in the development of flame-retardant materials and coatings for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetrabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of proteins and enzymes, leading to various toxic effects. For example, it can interfere with the thyroid hormone transport protein transthyretin, leading to altered thyroid hormone levels and disrupted endocrine function . Additionally, it can induce oxidative stress and inflammation by generating reactive oxygen species and modulating the expression of inflammatory cytokines .
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
- 2,3’,4,4’-Tetrabromodiphenyl ether
Comparison: 2,2’,3,3’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47), it has different environmental persistence and toxicity profiles. BDE-47 is more commonly detected in the environment and has been extensively studied for its toxic effects . On the other hand, 2,2’,3,3’-Tetrabromodiphenyl ether is less studied but still poses significant environmental and health risks due to its potential for bioaccumulation and persistence .
Properties
CAS No. |
337513-77-6 |
|---|---|
Molecular Formula |
C12H6Br4O |
Molecular Weight |
485.79 g/mol |
IUPAC Name |
1,2-dibromo-3-(2,3-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
InChI Key |
SXSUUFZWSVMTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


